N-(4-tert-butylcyclohexyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-[4-(TERT-BUTYL)CYCLOHEXYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a tert-butyl group, a cyclohexyl ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(TERT-BUTYL)CYCLOHEXYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a catalytic hydrogenation of 4-tert-butylphenol, followed by acetylation to form 4-tert-butylcyclohexanol.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced through a cyclization reaction involving appropriate precursors.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative reacts with an amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(TERT-BUTYL)CYCLOHEXYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenated solvents and nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[4-(TERT-BUTYL)CYCLOHEXYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(TERT-BUTYL)CYCLOHEXYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexyl acetate: A structurally related compound used as a fragrance ingredient.
4-tert-Butylcyclohexanol: Another related compound used in the synthesis of various organic molecules.
Uniqueness
N-[4-(TERT-BUTYL)CYCLOHEXYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its combination of a tert-butyl group, a cyclohexyl ring, and a pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H27N3O |
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Molecular Weight |
277.40 g/mol |
IUPAC Name |
N-(4-tert-butylcyclohexyl)-1,3-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C16H27N3O/c1-11-14(10-19(5)18-11)15(20)17-13-8-6-12(7-9-13)16(2,3)4/h10,12-13H,6-9H2,1-5H3,(H,17,20) |
InChI Key |
AYIKDBMAFUQSGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC2CCC(CC2)C(C)(C)C)C |
Origin of Product |
United States |
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